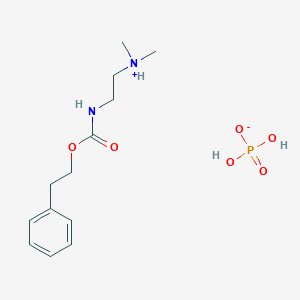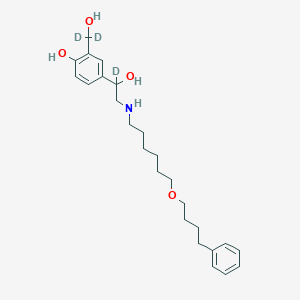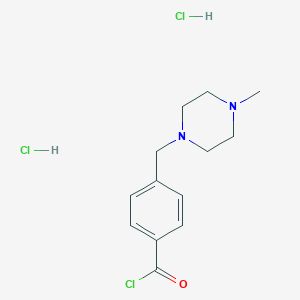
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDP-choline or citicoline, and it is a naturally occurring compound found in the brain. In recent years, researchers have been investigating the properties of CDP-choline and its potential benefits in treating various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of CDP-choline is not fully understood. However, it is thought to work by increasing the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. These neurotransmitters are involved in various cognitive processes, including memory, attention, and learning.
Biochemical and Physiological Effects:
CDP-choline has been shown to have several biochemical and physiological effects on the body. It has been found to increase the synthesis of phosphatidylcholine, a key component of cell membranes, in the brain. This may help to improve the overall health and function of brain cells. Additionally, CDP-choline has been found to increase blood flow to the brain, which may help to improve cognitive function and reduce the risk of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDP-choline has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. Additionally, it has been extensively studied, and its effects on the brain are well understood. However, there are some limitations to using CDP-choline in lab experiments. For example, it may have variable effects depending on the dose and duration of treatment, and its effects may be influenced by other factors, such as age and sex.
Direcciones Futuras
There are several potential future directions for research on CDP-choline. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers may investigate the use of CDP-choline in combination with other drugs or therapies to enhance its effects. Finally, there may be further research into the underlying mechanisms of CDP-choline's effects on the brain, which could lead to the development of new treatments for neurological diseases.
Conclusion:
In conclusion, CDP-choline is a promising compound with potential applications in various neurological disorders. Its effects on cognitive function, memory, and attention have been extensively studied, and it has been found to have neuroprotective properties. While there are some limitations to using CDP-choline in lab experiments, it remains a valuable research tool with several potential future directions for investigation.
Métodos De Síntesis
The synthesis of CDP-choline involves the esterification of choline with cytidine-5'-monophosphate (CMP). This reaction is catalyzed by the enzyme choline-phosphate cytidylyltransferase. The resulting compound, CDP-choline, is a water-soluble compound that is readily absorbed by the body.
Aplicaciones Científicas De Investigación
CDP-choline has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, memory, and attention in patients with Alzheimer's disease, stroke, and traumatic brain injury. Additionally, CDP-choline has been found to have neuroprotective properties, which may make it useful in preventing or slowing the progression of certain neurological diseases.
Propiedades
Número CAS |
101491-73-0 |
|---|---|
Nombre del producto |
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate |
Fórmula molecular |
C13H23N2O6P |
Peso molecular |
334.31 g/mol |
Nombre IUPAC |
dihydrogen phosphate;dimethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium |
InChI |
InChI=1S/C13H20N2O2.H3O4P/c1-15(2)10-9-14-13(16)17-11-8-12-6-4-3-5-7-12;1-5(2,3)4/h3-7H,8-11H2,1-2H3,(H,14,16);(H3,1,2,3,4) |
Clave InChI |
QNLAZKPUSVDEIS-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.OP(=O)(O)[O-] |
SMILES canónico |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.OP(=O)(O)[O-] |
Otros números CAS |
101491-73-0 |
Sinónimos |
dihydroxy-oxido-oxo-phosphorane, dimethyl-[2-(phenethyloxycarbonylamin o)ethyl]azanium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)





